Demethoxycurcumin

Catalog No.
S525626
CAS No.
22608-11-3
M.F
C20H18O5
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Demethoxycurcumin

CAS Number

22608-11-3

Product Name

Demethoxycurcumin

IUPAC Name

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+

InChI Key

HJTVQHVGMGKONQ-LUZURFALSA-N

SMILES

O=C(CC(/C=C/C1=CC=C(O)C=C1)=O)/C=C/C2=CC=C(O)C(OC)=C2

Solubility

Soluble in DMSO

Synonyms

4-hydroxycinnamoyl(feroyl)methane, curcumin II, demethoxy-curcumin, demethoxycurcumin, monodemethoxycurcumin

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O

Description

The exact mass of the compound Demethoxycurcumin is 338.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 687841. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Diarylheptanoids - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory and Antioxidant Properties

Demethoxycurcumin, like curcumin, exhibits anti-inflammatory and antioxidant properties. Studies suggest it may help reduce inflammation by inhibiting pathways like NF-κB, a key player in the inflammatory response. DMC also demonstrates free radical scavenging activity, potentially protecting cells from oxidative damage.

However, some research indicates that Demethoxycurcumin might be even more effective than curcumin in these areas. For instance, a study published in Biochemistry and Biophysics Reports found that DMC possessed superior antioxidant activity compared to curcumin.

Neuroprotective Potential

Demethoxycurcumin shows promise for its potential neuroprotective effects. Research suggests it may help protect brain cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's []. Studies have shown DMC's ability to reduce the formation of amyloid plaques, a hallmark of Alzheimer's disease [].

Anticancer Properties

Demethoxycurcumin is being investigated for its potential role in cancer prevention and treatment. Studies suggest it may inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells. Additionally, DMC might help enhance the effectiveness of chemotherapy and radiotherapy [].

Demethoxycurcumin is a natural compound derived from turmeric (Curcuma longa), specifically a structural analog of curcumin. It is characterized by the absence of one methoxy group compared to curcumin, resulting in a molecular formula of C20H18O5C_{20}H_{18}O_{5} and a molecular weight of approximately 338.4 g/mol . This compound exhibits a yellow-orange color and is part of a larger group of curcuminoids, which are known for their potential health benefits and bioactive properties.

  • Modulating inflammatory pathways: Demethoxycurcumin might target specific enzymes and signaling molecules involved in inflammation.
  • Antioxidant activity: Demethoxycurcumin might scavenge free radicals and reduce oxidative stress in cells.
  • Anti-cancer properties: Demethoxycurcumin might inhibit cancer cell proliferation and induce apoptosis (cell death).
, particularly oxidative transformations. Studies have shown that it can be oxidized to form bicyclopentadione derivatives through mechanisms involving radical intermediates and spiroepoxide formation . The degradation pathways include autoxidation reactions where oxygen is incorporated into the structure, leading to significant changes in its chemical properties. These reactions are influenced by environmental factors such as pH, which can affect the stability of the compound during isolation and characterization .

Demethoxycurcumin exhibits several biological activities, notably antioxidant, anti-inflammatory, and anticancer properties. Research indicates that it has a higher antioxidant capacity compared to bisdemethoxycurcumin but lower than that of curcumin itself . The compound has been shown to inhibit tumor necrosis factor-induced nuclear factor-kappaB activation, which is crucial for its anti-inflammatory effects . Additionally, demethoxycurcumin demonstrates cytotoxic effects against various cancer cell lines, contributing to its potential as a chemopreventive agent .

Demethoxycurcumin can be synthesized through various methods, including:

  • Extraction from Turmeric: It can be isolated from Curcuma longa using techniques such as pressurized liquid extraction followed by purification through column chromatography and crystallization .
  • Chemical Synthesis: Laboratory synthesis may involve the modification of curcumin by selective demethylation processes to remove one methoxy group, yielding demethoxycurcumin.

Demethoxycurcumin has several applications in both research and potential therapeutic contexts:

  • Nutraceuticals: Due to its bioactive properties, it is explored as a dietary supplement for its health benefits.
  • Pharmaceuticals: Its anti-inflammatory and anticancer properties make it a candidate for drug development aimed at treating chronic diseases.
  • Cosmetics: The antioxidant properties may also allow its use in cosmetic formulations for skin health.

Interaction studies have demonstrated that demethoxycurcumin can modulate various biological pathways. It interacts with signaling molecules involved in inflammation and cancer progression, such as nuclear factor-kappaB and cyclooxygenase-2. Studies indicate that while it shares some mechanisms with curcumin, the absence of the methoxy group alters its potency in these pathways .

Demethoxycurcumin is part of a broader category of curcuminoids, which includes:

  • Curcumin: The primary active compound in turmeric; has two methoxy groups.
  • Bisdemethoxycurcumin: Lacks both methoxy groups; exhibits different biological activities.
  • Tetrahydrocurcumin: A reduced form of curcumin with distinct properties.
  • Feruloyl-p-hydroxycinnamoylmethane: Another analog with potential health benefits.

Comparison Table

CompoundMethoxy GroupsBiological ActivityPotency in Anti-inflammatory Effects
Curcumin2HighHighest
Demethoxycurcumin1ModerateModerate
Bisdemethoxycurcumin0VariableLower than curcumin
Tetrahydrocurcumin2 (reduced)LowInactive

Demethoxycurcumin's unique structure allows it to exhibit specific biological activities that differ from its analogs, particularly in terms of antioxidant capacity and interaction with inflammatory pathways. Its moderate potency suggests potential for therapeutic applications while highlighting the importance of the methoxy groups in influencing bioactivity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

338.11542367 g/mol

Monoisotopic Mass

338.11542367 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

168 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W2F8059T80

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

24939-17-1
22608-11-3

Metabolism Metabolites

Demethoxycurcumin has known human metabolites that include Demethoxycurcumin O-glucuronide.

Wikipedia

Desmethoxycurcumin

Dates

Modify: 2023-08-15
1: Ramkumar M, Rajasankar S, Swaminathan Johnson WM, Prabu K, Venkatesh Gobi V. Demethoxycurcumin ameliorates rotenone-induced toxicity in rats. Front Biosci (Elite Ed). 2019 Jan 1;11:1-11. PubMed PMID: 30468633.
2: Hatamipour M, Ramezani M, Tabassi SAS, Johnston TP, Ramezani M, Sahebkar A. Demethoxycurcumin: A naturally occurring curcumin analogue with antitumor properties. J Cell Physiol. 2018 Dec;233(12):9247-9260. doi: 10.1002/jcp.27029. Epub 2018 Aug 4. Review. PubMed PMID: 30076727.
3: Lal N, Nemaysh V, Luthra PM. Proteasome mediated degradation of CDC25C and Cyclin B1 in Demethoxycurcumin treated human glioma U87 MG cells to trigger G2/M cell cycle arrest. Toxicol Appl Pharmacol. 2018 Oct 1;356:76-89. doi: 10.1016/j.taap.2018.07.012. Epub 2018 Aug 4. PubMed PMID: 30009775.
4: Lin CC, Kuo CL, Huang YP, Chen CY, Hsu MJ, Chu YL, Chueh FS, Chung JG. Demethoxycurcumin Suppresses Migration and Invasion of Human Cervical Cancer HeLa Cells via Inhibition of NF-κB Pathways. Anticancer Res. 2018 May;38(5):2761-2769. PubMed PMID: 29715097.
5: Ramkumar M, Rajasankar S, Gobi VV, Janakiraman U, Manivasagam T, Thenmozhi AJ, Essa MM, Chidambaram R, Chidambaram SB, Guillemin GJ. Demethoxycurcumin, a Natural Derivative of Curcumin Abrogates Rotenone-induced Dopamine Depletion and Motor Deficits by Its Antioxidative and Anti-inflammatory Properties in Parkinsonian Rats. Pharmacogn Mag. 2018 Jan-Mar;14(53):9-16. doi: 10.4103/pm.pm_113_17. Epub 2018 Feb 20. PubMed PMID: 29576695; PubMed Central PMCID: PMC5858249.

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